molecular formula C15H19NO3 B6461557 methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549010-23-1

methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No. B6461557
CAS RN: 2549010-23-1
M. Wt: 261.32 g/mol
InChI Key: TYCRTYZNPHIIHM-UHFFFAOYSA-N
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Description

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MDPPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolidine family, which includes several compounds that have been used in the synthesis of pharmaceuticals and other organic compounds. MDPPC has been studied for its potential applications in drug delivery, biochemistry, and physiology.

Scientific Research Applications

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of pyrrolidine derivatives. It has also been investigated for its potential use in drug delivery, as a substrate for enzymes, and as a potential therapeutic agent. Additionally, methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been used to study the effects of small molecules on the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, the compound has been found to interact with a variety of proteins and enzymes, suggesting that it may act as a substrate or inhibitor of these proteins. Additionally, methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been found to interact with cell membranes, suggesting that it may have effects on membrane transport and other cellular processes.
Biochemical and Physiological Effects
methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, such as cytochrome P450, and to interact with cell membranes. Additionally, methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the expression of genes.

Advantages and Limitations for Lab Experiments

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low molecular weight, making it ideal for use in a variety of biochemical and physiological studies. However, methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has some limitations for use in laboratory experiments. It is not soluble in water, and its effects on proteins and enzymes are not always consistent.

Future Directions

The potential future directions for methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate research are numerous. Further studies could be conducted to explore its effects on proteins and enzymes, as well as its potential use in drug delivery and therapeutic applications. Additionally, further research could be conducted to explore its interactions with cell membranes, and its potential effects on gene expression and other cellular processes. Finally, further research could be conducted to explore the structure-activity relationships of methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate and other pyrrolidine derivatives.

Synthesis Methods

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can be synthesized from a variety of starting materials. The most common method involves the reaction of 3,4-dimethylphenylmethylchloride and 5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate as the major product. Other methods of synthesis have also been reported, such as the reaction of 3,4-dimethylphenylmethylchloride and 5-oxopyrrolidine-3-carboxylic acid in the presence of an acid catalyst, or the direct reaction of 3,4-dimethylphenylmethanol and 5-oxopyrrolidine-3-carboxylic acid.

properties

IUPAC Name

methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-4-5-12(6-11(10)2)8-16-9-13(7-14(16)17)15(18)19-3/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCRTYZNPHIIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

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